molecular formula C14H15ClN2O3 B2913071 3-[3-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enamide CAS No. 1012958-26-7

3-[3-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enamide

Cat. No. B2913071
CAS RN: 1012958-26-7
M. Wt: 294.74
InChI Key: CSPOUIIUARXAGD-UHFFFAOYSA-N
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Description

3-[3-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enamide, also known by its chemical structure, is a compound with the following IUPAC name: 3-chloro-4-isopropoxy-5-methoxybenzaldehyde . Its molecular formula is C₁₁H₁₃ClO₃ , and its molecular weight is approximately 228.68 g/mol . This compound belongs to the class of organic molecules known as benzaldehydes .


Physical And Chemical Properties Analysis

  • Physical Form : It exists as a powder .
  • Purity : Typically around 95% .
  • Safety Information : It is classified as a warning substance (GHS07) with hazard statements related to ingestion, skin and eye irritation, and respiratory effects .

Scientific Research Applications

Synthesis and Characterization

The chemical compound of interest, due to its complex structure, has been a subject of various synthetic and characterization studies aimed at understanding its chemical behavior and potential applications. For instance, research on heterocyclic derivative syntheses by palladium-catalyzed oxidative cyclization-alkoxycarbonylation has provided insights into forming tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, showcasing the versatility of such compounds in chemical synthesis (Bacchi et al., 2005). Similarly, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have contributed to the development of novel compounds with potential applications in various fields (Özer et al., 2009).

Optical Properties and Molecular Interactions

The study of 3-aryl-2-cyano acrylamide derivatives has revealed different optical properties due to their distinct face-to-face stacking mode, indicating the potential for applications in materials science, particularly in the development of new luminescent materials (Song et al., 2015). These findings underscore the importance of molecular structure in determining the physical properties of chemical compounds.

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazole-4-yl}phenol has provided valuable insights into the molecular interactions and potential biological activity of similar compounds (Viji et al., 2020). Such studies are crucial for the design and development of new drugs and materials with specific properties.

Corrosion Inhibition

The examination of quinoxaline-based propanones as inhibitors of mild steel corrosion has revealed the potential of chloro- and methoxy-substituted compounds in protecting metals against corrosion, highlighting an important application in materials science and engineering (Olasunkanmi & Ebenso, 2019).

Safety and Hazards

  • Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
  • Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-8(2)20-13-11(15)5-9(6-12(13)19-3)4-10(7-16)14(17)18/h4-6,8H,1-3H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPOUIIUARXAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-methoxy-4-propan-2-yloxyphenyl)-2-cyanoprop-2-enamide

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